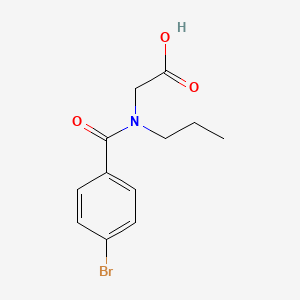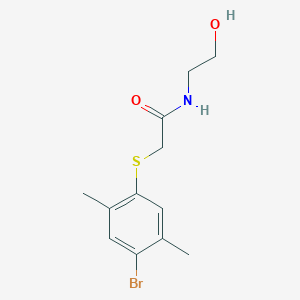
Heptanoic acid, (3Z)-3-hexenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, (3Z)-3-hexenyl ester is an organic compound that belongs to the class of esters. It is formed by the esterification of heptanoic acid and (3Z)-3-hexenol. This compound is known for its pleasant, fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through the esterification reaction between heptanoic acid and (3Z)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, (3Z)-3-hexenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and (3Z)-3-hexenol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid and (3Z)-3-hexenol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and aldehydes.
Applications De Recherche Scientifique
Heptanoic acid, (3Z)-3-hexenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of heptanoic acid, (3Z)-3-hexenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparaison Avec Des Composés Similaires
Heptanoic acid, (3Z)-3-hexenyl ester can be compared with other similar esters, such as:
Hexanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a shorter carbon chain.
Octanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a longer carbon chain.
Heptanoic acid, (2E)-2-hexenyl ester: Similar structure but with a different position of the double bond.
The uniqueness of this compound lies in its specific combination of heptanoic acid and (3Z)-3-hexenol, which imparts distinct chemical and sensory properties.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
hex-3-enyl heptanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3 |
Clé InChI |
KBBLMMCEHYHHIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)












![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
